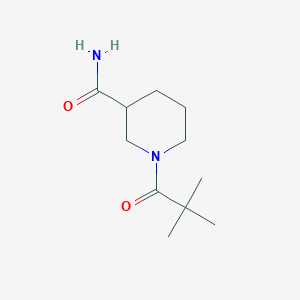

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC19813159

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20N2O2 |

|---|---|

| Molecular Weight | 212.29 g/mol |

| IUPAC Name | 1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide |

| Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14) |

| Standard InChI Key | AVDUJVVTPFGPDC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(=O)N1CCCC(C1)C(=O)N |

Introduction

Chemical Identity and Structural Characterization

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide belongs to the class of N-acylated piperidine carboxamides. Its molecular formula is CHNO, with a molecular weight of 237.31 g/mol. The compound features a piperidine ring substituted at the 3-position with a carboxamide group and at the 1-position with a 2,2-dimethylpropanoyl (pivaloyl) moiety .

Stereochemical Considerations

Synthesis and Manufacturing Pathways

The synthesis of 1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide can be inferred from methodologies applied to structurally similar piperidine derivatives .

Key Synthetic Steps

-

Piperidine Functionalization:

Piperidine-3-carboxamide is first acylated at the 1-position using pivaloyl chloride under basic conditions (e.g., triethylamine in dichloromethane).This reaction typically proceeds at 0–25°C with yields exceeding 70% .

-

Purification:

Crude products are purified via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Analytical Validation

-

Nuclear Magnetic Resonance (NMR):

H-NMR (600 MHz, CDCl) signals for analogous compounds show characteristic peaks: -

Mass Spectrometry:

ESI-MS typically exhibits a [M+H] ion at m/z 237.3 .

Physicochemical Properties

Experimental data for the target compound are scarce, but properties can be extrapolated from related molecules :

| Property | Value |

|---|---|

| Partition Coefficient (logP) | 1.85 (predicted) |

| Water Solubility (LogS) | -2.13 |

| Polar Surface Area | 49.8 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Future Research Directions

-

Pharmacological Screening: Priority should be given to antiviral and antimicrobial assays given the activity of related piperidine derivatives.

-

Enantiomeric Separation: Chiral HPLC or enzymatic resolution could isolate biologically active enantiomers.

-

Prodrug Development: Esterification of the carboxamide may improve oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume